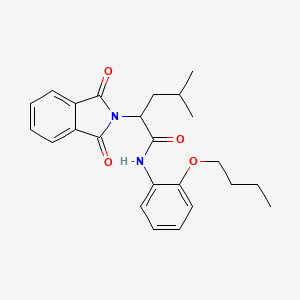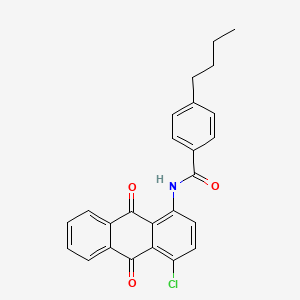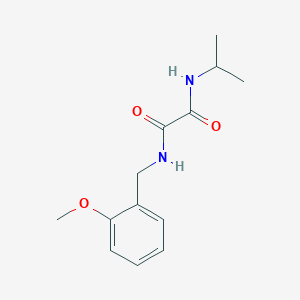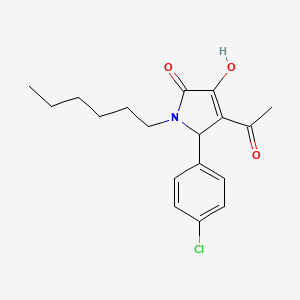
1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate, also known as BMS-794833, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) c-Met. It has been found to have potential therapeutic applications in cancer treatment, particularly in the inhibition of tumor growth and metastasis.
Mécanisme D'action
1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate inhibits c-Met, a receptor tyrosine kinase that is overexpressed in many types of cancer. Binding of c-Met to its ligand, hepatocyte growth factor (HGF), leads to activation of downstream signaling pathways that promote cell proliferation, survival, and migration. 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate binds to the c-Met receptor and prevents HGF from binding, thereby inhibiting downstream signaling pathways and leading to decreased cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting c-Met phosphorylation and downstream signaling pathways, 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate has been found to induce apoptosis, inhibit angiogenesis, and enhance the anti-tumor immune response. These effects contribute to the anti-tumor activity of 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate is its specificity for c-Met, which reduces the risk of off-target effects. Another advantage is its ability to inhibit tumor growth and metastasis in preclinical models of cancer. However, one limitation of 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate is its poor solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate.
Orientations Futures
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate. One direction is the development of more potent and selective c-Met inhibitors. Another direction is the investigation of combination therapies that include 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate and other anti-cancer agents. Additionally, further studies are needed to determine the optimal patient population and dosing regimen for 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate in clinical trials. Finally, the role of c-Met inhibition in other diseases, such as fibrosis and inflammatory disorders, should be explored.
Méthodes De Synthèse
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate involves the reaction of 1-benzylpiperazine with 4-biphenylcarboxylic acid chloride in the presence of a base to form the intermediate 1-(4-biphenylylcarbonyl)-4-benzylpiperazine. This intermediate is then reacted with 3-methylbenzylamine in the presence of a base to form the final product, 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate.
Applications De Recherche Scientifique
1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate has been extensively studied in preclinical models of cancer. In vitro studies have shown that 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate inhibits c-Met phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and migration in various cancer cell lines. In vivo studies have demonstrated that 1-(4-biphenylylcarbonyl)-4-(3-methylbenzyl)piperazine oxalate inhibits tumor growth and metastasis in mouse models of lung, breast, and pancreatic cancer.
Propriétés
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O.C2H2O4/c1-20-6-5-7-21(18-20)19-26-14-16-27(17-15-26)25(28)24-12-10-23(11-13-24)22-8-3-2-4-9-22;3-1(4)2(5)6/h2-13,18H,14-17,19H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUBRTFJJKCAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5197619.png)

![ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5197629.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5197637.png)


![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5197686.png)
![methyl 4-{[2-(4-bromophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B5197694.png)
![N-(2-chlorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5197699.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5197710.png)
![1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5197718.png)
![N-(1-{1-[4-(4-chlorophenyl)butanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5197723.png)
